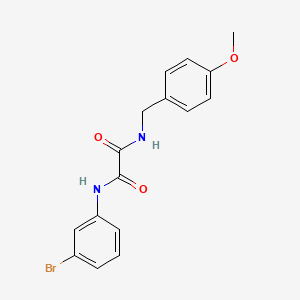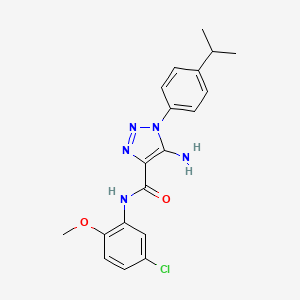![molecular formula C17H19ClO3 B4934691 1-chloro-2-[3-(3-ethoxyphenoxy)propoxy]benzene](/img/structure/B4934691.png)
1-chloro-2-[3-(3-ethoxyphenoxy)propoxy]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-chloro-2-[3-(3-ethoxyphenoxy)propoxy]benzene is a chemical compound that is widely used in scientific research. It is also known as ICI 118,551 and is a selective β2-adrenergic receptor antagonist. This compound is used to study the physiological and biochemical effects of β2-adrenergic receptor signaling in various tissues and organs.
作用机制
1-chloro-2-[3-(3-ethoxyphenoxy)propoxy]benzene acts as a selective β2-adrenergic receptor antagonist. It binds to the β2-adrenergic receptor and blocks the binding of β2-adrenergic receptor agonists, such as epinephrine and norepinephrine. This results in a decrease in the activation of the β2-adrenergic receptor signaling pathway and a decrease in the physiological effects of β2-adrenergic receptor activation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-chloro-2-[3-(3-ethoxyphenoxy)propoxy]benzene are related to its mechanism of action as a β2-adrenergic receptor antagonist. This compound has been shown to inhibit the bronchodilatory effects of β2-adrenergic receptor agonists in the lungs. It also inhibits the vasodilatory effects of β2-adrenergic receptor agonists in the blood vessels. In addition, this compound has been shown to inhibit the lipolytic effects of β2-adrenergic receptor agonists in adipose tissue.
实验室实验的优点和局限性
The advantages of using 1-chloro-2-[3-(3-ethoxyphenoxy)propoxy]benzene in lab experiments include its high selectivity for the β2-adrenergic receptor and its ability to block the effects of β2-adrenergic receptor agonists. This allows researchers to study the specific effects of β2-adrenergic receptor signaling in various tissues and organs. However, the limitations of using this compound include its potential for off-target effects and its potential for toxicity at high concentrations.
未来方向
There are several future directions for the use of 1-chloro-2-[3-(3-ethoxyphenoxy)propoxy]benzene in scientific research. One direction is to investigate the effects of this compound on β2-adrenergic receptor signaling in different cell types and tissues. Another direction is to study the effects of this compound on β2-adrenergic receptor signaling in disease states, such as asthma and chronic obstructive pulmonary disease. Additionally, future research could focus on developing new compounds based on the structure of 1-chloro-2-[3-(3-ethoxyphenoxy)propoxy]benzene with improved selectivity and potency for the β2-adrenergic receptor.
合成方法
The synthesis method of 1-chloro-2-[3-(3-ethoxyphenoxy)propoxy]benzene involves several steps. The first step involves the reaction of 3-ethoxyphenol with epichlorohydrin to form 3-(3-ethoxyphenoxy)propylene oxide. The second step involves the reaction of 3-(3-ethoxyphenoxy)propylene oxide with 1-chloro-2-hydroxybenzene in the presence of a base to form 1-chloro-2-[3-(3-ethoxyphenoxy)propoxy]benzene.
科学研究应用
1-chloro-2-[3-(3-ethoxyphenoxy)propoxy]benzene is widely used in scientific research to study the physiological and biochemical effects of β2-adrenergic receptor signaling. It is used to investigate the role of β2-adrenergic receptors in various tissues and organs, including the heart, lungs, and skeletal muscle. This compound is also used to study the effects of β2-adrenergic receptor agonists and antagonists on various physiological processes, such as bronchodilation, vasodilation, and lipolysis.
属性
IUPAC Name |
1-chloro-2-[3-(3-ethoxyphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClO3/c1-2-19-14-7-5-8-15(13-14)20-11-6-12-21-17-10-4-3-9-16(17)18/h3-5,7-10,13H,2,6,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORQFXWLTPBQEJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCCOC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-6-(1-piperidinyl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B4934610.png)
![(3R*,4R*)-4-(4-morpholinyl)-1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-3-piperidinol](/img/structure/B4934625.png)
![N-[4-(2-phenylvinyl)phenyl]-2-(2-pyridinylthio)acetamide](/img/structure/B4934627.png)

![2-[5-(3-bromo-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B4934643.png)
![N-{1-[1-(2,4,5-trifluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B4934649.png)
![3-(3,4-dimethoxyphenyl)-N-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonothioyl)acrylamide](/img/structure/B4934669.png)
![2-(1,3-benzothiazol-2-yl)-4-[(dimethylamino)methylene]-5-phenyl-3-pyrazolidinone](/img/structure/B4934674.png)


![N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-4-nitrobenzenesulfonamide](/img/structure/B4934682.png)


![7-[2-(4-bromophenyl)-2-oxoethoxy]-8-chloro-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4934718.png)